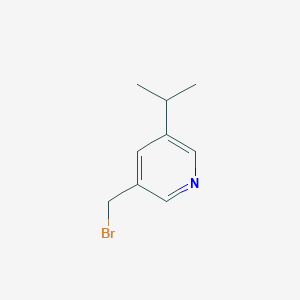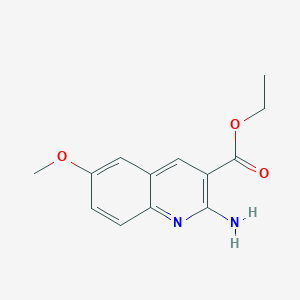![molecular formula C19H14ClF3N2O3 B13654157 5-chloro-2-(hydroxymethyl)-6-methyl-6'-(4-(trifluoromethoxy)phenyl)-[3,3'-bipyridin]-4(1H)-one](/img/structure/B13654157.png)
5-chloro-2-(hydroxymethyl)-6-methyl-6'-(4-(trifluoromethoxy)phenyl)-[3,3'-bipyridin]-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-2-(hydroxymethyl)-6-methyl-6’-(4-(trifluoromethoxy)phenyl)-[3,3’-bipyridin]-4(1H)-one is a complex organic compound with a unique structure that includes a bipyridine core, a trifluoromethoxy phenyl group, and various functional groups
Métodos De Preparación
The synthesis of 5-chloro-2-(hydroxymethyl)-6-methyl-6’-(4-(trifluoromethoxy)phenyl)-[3,3’-bipyridin]-4(1H)-one typically involves multiple steps, including the formation of the bipyridine core and the introduction of the functional groups. The reaction conditions often require specific catalysts and reagents to achieve the desired product. Industrial production methods may involve optimizing these reactions for scale-up, ensuring high yield and purity.
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
5-chloro-2-(hydroxymethyl)-6-methyl-6’-(4-(trifluoromethoxy)phenyl)-[3,3’-bipyridin]-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context.
Comparación Con Compuestos Similares
Compared to other similar compounds, 5-chloro-2-(hydroxymethyl)-6-methyl-6’-(4-(trifluoromethoxy)phenyl)-[3,3’-bipyridin]-4(1H)-one is unique due to its specific functional groups and structure Similar compounds include other bipyridine derivatives and trifluoromethoxy-substituted phenyl compounds
Propiedades
Fórmula molecular |
C19H14ClF3N2O3 |
|---|---|
Peso molecular |
410.8 g/mol |
Nombre IUPAC |
5-chloro-2-(hydroxymethyl)-6-methyl-3-[6-[4-(trifluoromethoxy)phenyl]pyridin-3-yl]-1H-pyridin-4-one |
InChI |
InChI=1S/C19H14ClF3N2O3/c1-10-17(20)18(27)16(15(9-26)25-10)12-4-7-14(24-8-12)11-2-5-13(6-3-11)28-19(21,22)23/h2-8,26H,9H2,1H3,(H,25,27) |
Clave InChI |
RDJIQODRYFNSLC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)C(=C(N1)CO)C2=CN=C(C=C2)C3=CC=C(C=C3)OC(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-(4-Bromophenyl)-2-[(2-hydroxyethyl)sulfanyl]ethanone](/img/structure/B13654119.png)
![(2S,4R)-1-[(tert-butoxy)carbonyl]-4-[(2-nitrophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13654128.png)
![8-Chloropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B13654130.png)
![2-amino-5-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidin-6-one](/img/structure/B13654131.png)



